![molecular formula C15H25N3O3S B3978798 N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide
Übersicht
Beschreibung
N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide, also known as JNJ-7911, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. This compound is a selective, potent, and orally bioavailable inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide involves the inhibition of the protein-protein interaction between c-Myc and Max. This interaction is critical for the transcriptional activity of c-Myc, which is involved in the regulation of cell growth, proliferation, and differentiation. By inhibiting this interaction, N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide can suppress the transcriptional activity of c-Myc and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the expression of c-Myc target genes and induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it can sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential use in combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide is its selectivity and potency. This compound specifically targets the protein-protein interaction between c-Myc and Max, making it a promising therapeutic agent for c-Myc-dependent cancers. Moreover, it has been shown to be orally bioavailable, which makes it easier to administer in preclinical and clinical studies.
However, there are some limitations to the use of N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide in lab experiments. Firstly, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. Secondly, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular target and downstream signaling pathways.
Zukünftige Richtungen
There are several future directions that can be explored in the research of N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide. Firstly, more preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models. Secondly, further studies are needed to understand the molecular mechanisms underlying the anti-cancer effects of this compound. Thirdly, the potential use of N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide in combination therapy with other anti-cancer agents should be explored. Finally, the development of more potent and selective inhibitors of the c-Myc-Max interaction could lead to the discovery of new therapeutic agents for c-Myc-dependent cancers.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide has been extensively studied in various scientific research applications. It has been shown to inhibit the growth of c-Myc-dependent cancer cells in vitro and in vivo. Moreover, this compound has been shown to inhibit the proliferation of multiple myeloma cells and induce apoptosis in acute myeloid leukemia cells. Additionally, it has been demonstrated that N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide can sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-5-13(2)18(12-14-7-6-9-16-11-14)15(19)8-10-17(3)22(4,20)21/h6-7,9,11,13H,5,8,10,12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHBKWFIVWAHEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)C(=O)CCN(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.